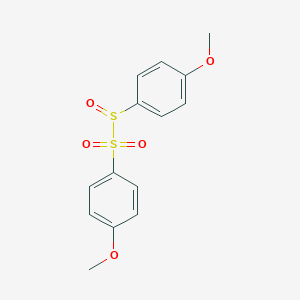
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane is an organic compound characterized by the presence of two methoxyphenyl groups attached to a trioxo-disulfane core
Métodos De Preparación
The synthesis of 1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane typically involves the reaction of 4-methoxyphenyl derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of 4-methoxyphenyl thiol and sulfur dioxide in the presence of an oxidizing agent. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the trioxo-disulfane core to simpler sulfur-containing compounds using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism by which 1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane exerts its effects involves the interaction with cellular components, leading to oxidative stress and cell death. The compound can generate reactive oxygen species (ROS) that damage cellular membranes, proteins, and DNA. This oxidative stress can trigger pathways such as ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides .
Comparación Con Compuestos Similares
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane can be compared with other similar compounds such as:
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: This compound shares the methoxyphenyl groups but differs in the core structure, which affects its reactivity and applications.
1,2-Bis(4-methoxyphenyl)ethyne: This compound has an ethyne core instead of a trioxo-disulfane core, leading to different chemical properties and uses.
The uniqueness of this compound lies in its trioxo-disulfane core, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
13737-19-4 |
|---|---|
Fórmula molecular |
C14H14O5S2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-methoxy-4-(4-methoxyphenyl)sulfonylsulfinylbenzene |
InChI |
InChI=1S/C14H14O5S2/c1-18-11-3-7-13(8-4-11)20(15)21(16,17)14-9-5-12(19-2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
XXLPZNCHBXXTOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)S(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


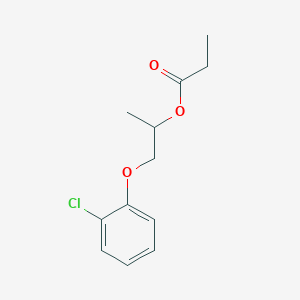

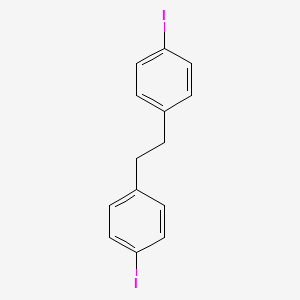


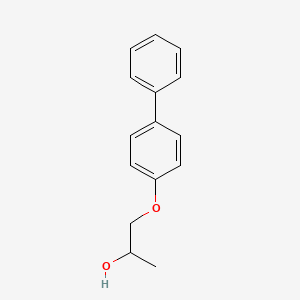
![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)
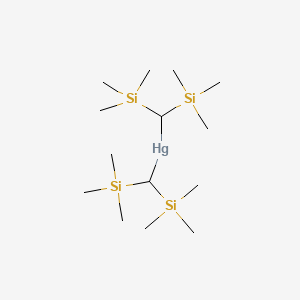
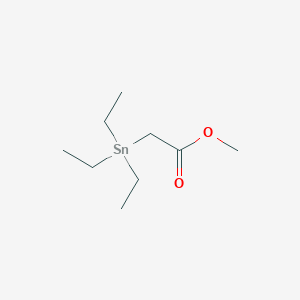

![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
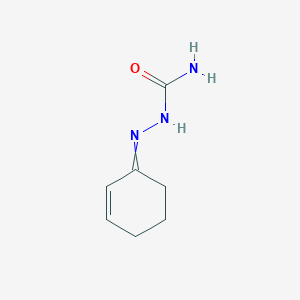

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
